molecular formula C16H12ClN3O4S B2877850 2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-22-6

2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2877850
CAS No.: 886927-22-6
M. Wt: 377.8
InChI Key: MNICAMZVQIBUMQ-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a versatile chemical compound with a unique structure that enables its application in various scientific research fields. This compound is particularly noted for its potential in medicinal chemistry, material science, and drug discovery.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the creation of new materials with specific characteristics.

    Drug Discovery: It is employed in the screening of potential drug candidates and the study of their mechanisms of action.

Preparation Methods

The synthesis of 2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves several steps. One common method includes the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate, followed by a substitution reaction with chlorine gas to generate 3,5-dichlorobenzoic acid. This intermediate undergoes further reactions, including methyl substitution using a Grignard reagent, nitro-substitution with nitric acid, and catalytic hydrogenation to reduce the nitro group into an amino group. The final step involves a reaction with methylamine to obtain the target compound .

Chemical Reactions Analysis

2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, such as halogenation or alkylation. Common reagents used in these reactions include chlorine gas, nitric acid, and Grignard reagents.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with similar compounds such as:

  • 2-Chloro-5-(methylsulfanyl)benzamide
  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide These compounds share structural similarities but differ in their specific functional groups and properties. The unique structure of this compound gives it distinct advantages in certain applications, such as enhanced biological activity or improved material properties .

Properties

IUPAC Name

2-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNICAMZVQIBUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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